N-(but-3-yn-1-yl)propane-2-sulfonamide
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Overview
Description
N-(but-3-yn-1-yl)propane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a butynyl chain
Scientific Research Applications
N-(but-3-yn-1-yl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins such as the disintegrin and metalloproteinase domain-containing protein 17 .
Mode of Action
It is suggested that it may cleave the membrane-bound precursor of tnf-alpha to its mature soluble form and be responsible for the proteolytical release of soluble jam3 from endothelial cells surface .
Biochemical Pathways
The cleavage of the membrane-bound precursor of tnf-alpha suggests that it may influence the tnf signaling pathway .
Result of Action
The release of soluble jam3 from endothelial cells surface suggests that it may have an effect on cell adhesion and migration .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the function of the interacting biomolecules .
Cellular Effects
It is plausible that this compound could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of N-(but-3-yn-1-yl)propane-2-sulfonamide in animal models .
Metabolic Pathways
Given its structural similarity to other sulfonamides, it could potentially interact with enzymes or cofactors involved in metabolic pathways .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)propane-2-sulfonamide typically involves the reaction of but-3-yn-1-amine with propane-2-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-(but-3-yn-1-yl)propane-1-sulfonamide
- N-(but-3-yn-1-yl)propane-3-sulfonamide
- N-(but-3-yn-1-yl)butane-2-sulfonamide
Uniqueness
N-(but-3-yn-1-yl)propane-2-sulfonamide is unique due to its specific structural arrangement, which influences its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-but-3-ynylpropane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-4-5-6-8-11(9,10)7(2)3/h1,7-8H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWJEYZABOUVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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